6-Bromonicotinate d'éthyle

Vue d'ensemble

Description

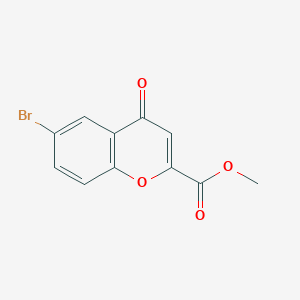

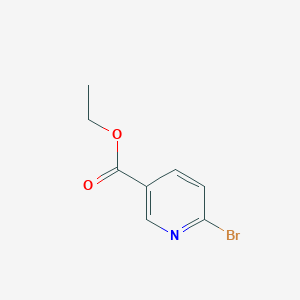

Ethyl 6-bromonicotinate is a nicotinic acid analog and potential hypolipidemic agent . It is a heterocyclic compound that affects free fatty acid mobilization in vivo .

Molecular Structure Analysis

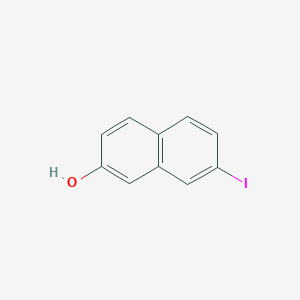

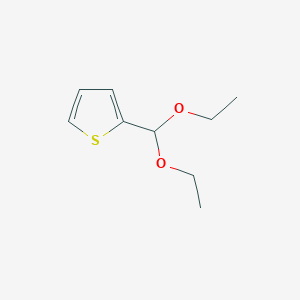

The molecular formula of Ethyl 6-bromonicotinate is C8H8BrNO2 . The InChI code is 1S/C8H9BrN2O2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3,(H2,10,11) .Physical and Chemical Properties Analysis

Ethyl 6-bromonicotinate appears as a light yellow to yellow powder or crystals . The molecular weight is 245.08 . The density is 1.6±0.1 g/cm3, boiling point is 335.1±37.0 °C at 760 mmHg, vapour pressure is 0.0±0.7 mmHg at 25°C, enthalpy of vaporization is 57.8±3.0 kJ/mol, flash point is 156.4±26.5 °C .Applications De Recherche Scientifique

Science environnementale

Enfin, le 6-Bromonicotinate d'éthyle pourrait être impliqué dans la recherche en sciences environnementales. Il peut être étudié pour ses produits de dégradation ou son comportement dans l'environnement, ce qui est important pour évaluer son impact écologique.

Chacune de ces applications tire parti des propriétés chimiques uniques du this compound, démontrant sa polyvalence et son importance dans divers domaines de la recherche scientifique. La réactivité et les caractéristiques structurelles du composé en font un outil indispensable pour faire progresser les connaissances et la technologie. Information derived from search results .

Safety and Hazards

Ethyl 6-bromonicotinate is classified as a hazardous substance. It is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed. It should be used only outdoors or in a well-ventilated area .

Relevant Papers Unfortunately, specific peer-reviewed papers related to Ethyl 6-bromonicotinate were not found in the available resources .

Mécanisme D'action

Target of Action

Ethyl 6-bromonicotinate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s possible that the compound affects multiple pathways, given its complex structure

Pharmacokinetics

It’s known that the compound has a molecular weight of 23006 , which may influence its bioavailability. Further pharmacokinetic studies are needed to understand how these properties affect the compound’s bioavailability.

Result of Action

Given its complex structure, it’s likely that the compound has multiple effects at the molecular and cellular levels . More research is needed to fully understand these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 6-bromonicotinate. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that temperature and atmospheric conditions can affect the stability of the compound. Other environmental factors that might influence the compound’s action and efficacy are yet to be determined.

Propriétés

IUPAC Name |

ethyl 6-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOOSJSHTQNLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563974 | |

| Record name | Ethyl 6-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132334-98-6 | |

| Record name | Ethyl 6-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)

![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)